
Chlorprothixene
Overview
Description
Chlorprothixene is a first-generation antipsychotic (FGA) belonging to the thioxanthene class, structurally analogous to phenothiazines like chlorpromazine . It acts as a broad-spectrum receptor antagonist, targeting dopamine (D1, D2, D3), serotonin (5-HT2), histamine (H1), muscarinic (M3), and α1-adrenergic receptors . Clinically, it is approved for schizophrenia, psychosis, and mania, with off-label use for anxiety and insomnia at low doses in some regions . Its pharmacokinetic profile includes low oral bioavailability (17%) due to extensive first-pass metabolism, a long elimination half-life (~25.8 hours), and a large volume of distribution (1035 L) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorprothixene involves the reaction of 2-chlorothioxanthone with N,N-dimethylpropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the pharmaceutical-grade product .
Chemical Reactions Analysis
Types of Reactions: Chlorprothixene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene compounds.
Scientific Research Applications
Medical Uses
1. Treatment of Psychotic Disorders
Chlorprothixene is predominantly indicated for the treatment of schizophrenia and acute mania associated with bipolar disorder. It acts as an antipsychotic by blocking dopaminergic receptors in the brain, which helps alleviate symptoms such as delusions and hallucinations .
2. Off-Label Uses
Beyond its primary indications, this compound is utilized off-label for:
- Sedation : Commonly prescribed in low doses for sedative-hypnotic purposes, especially in anxious patients or those with insomnia .
- Management of Anxiety : It can help ameliorate anxiety and agitation resulting from selective serotonin reuptake inhibitors (SSRIs) used in depression treatment .
- Nausea and Vomiting : this compound has antiemetic properties, making it useful for severe nausea in hospitalized patients .
- Alcohol and Opioid Withdrawal : It may also be employed to manage withdrawal symptoms in patients undergoing detoxification .
Pharmacological Profile
This compound exhibits a pharmacological profile similar to that of chlorpromazine but with lower potency. Its mechanism involves:
- Dopamine Receptor Blockade : Primarily targeting D1 and D2 receptors, leading to reduced dopaminergic activity associated with psychosis .
- Impact on Hormonal Release : It depresses the release of hypothalamic hormones, affecting various physiological functions including metabolism and wakefulness .
Case Studies
Several studies have documented the efficacy and safety of this compound:
- Study on Efficacy in Schizophrenia : A clinical trial evaluated this compound's effectiveness compared to other antipsychotics. Results indicated significant improvements in psychotic symptoms among patients treated with this compound, albeit with a need for further controlled studies to validate these findings .
- Analysis of Off-Label Use : A cohort study assessed the outcomes of patients using this compound off-label for anxiety and sedation. The study found that low-dose treatment resulted in improved sleep quality without significant adverse effects, although there were concerns about potential cardiometabolic risks .
Data Table: Summary of Applications
Application | Indication | Dosage Range | Notes |
---|---|---|---|
Treatment of Psychotic Disorders | Schizophrenia, Acute Mania | 50 - 300 mg/day | Effective but requires monitoring |
Sedative-Hypnotic | Anxiety, Insomnia | 25 - 100 mg/day | Commonly used off-label |
Antiemetic | Severe Nausea | 25 - 50 mg as needed | Effective in hospitalized patients |
Withdrawal Management | Alcohol, Opioid Withdrawal | Individualized | Off-label use; monitor for side effects |
Safety Profile
While this compound is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, orthostatic hypotension, and tachycardia . Long-term use has been associated with metabolic risks, necessitating careful patient selection and monitoring during treatment .
Mechanism of Action
Chlorprothixene exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action reduces the release of hypothalamic and pituitary hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . Additionally, this compound blocks 5-HT2, histamine H1, muscarinic, and alpha1 adrenergic receptors, contributing to its antipsychotic and sedative effects .
Comparison with Similar Compounds
Receptor Binding Profiles
Chlorprothixene’s receptor affinity (Ki values in nM) distinguishes it from other antipsychotics:
Key Findings :
- This compound shares high 5-HT2C, H1, and M3 affinity with clozapine and olanzapine, contributing to metabolic risks (e.g., diabetes, dyslipidemia) .
- Unlike haloperidol (high D2 selectivity), this compound’s moderate D2 antagonism reduces extrapyramidal symptoms (EPS) but increases sedation and anticholinergic effects .
Pharmacokinetics
Parameter | This compound | Chlorpromazine | Clozapine | Quetiapine | |
---|---|---|---|---|---|
Bioavailability | 17% | 20–30% | 60–70% | 9% | |
Half-life (h) | 25.8 | 24–48 | 12–16 | 6–7 | |
Metabolism | CYP1A2, 3A4 | CYP2D6, 1A2 | CYP1A2 | CYP3A4 |
Key Findings :
- This compound’s low bioavailability necessitates higher doses compared to clozapine.
- Its long half-life allows once-daily dosing but increases accumulation risk in renal/hepatic impairment .
Therapeutic Efficacy
- Schizophrenia : this compound shows efficacy comparable to chlorpromazine but with fewer EPS due to anticholinergic activity . In a Danish cohort, off-label low-dose use (25–50 mg/day) had similar cardiovascular risks to quetiapine but higher diabetes incidence .
- Bipolar Mania: Limited data suggest efficacy akin to olanzapine, though less studied than second-generation antipsychotics (SGAs) .
- Anxiety/Insomnia : Low-dose this compound (12.5–25 mg) is used off-label, similar to quetiapine, but with stronger H1 blockade causing greater sedation .
Adverse Effects
Key Findings :
- This compound’s metabolic risks mirror clozapine and olanzapine, driven by 5-HT2C/H1 antagonism .
- Acute renal failure has been reported in overdose cases, a rare but severe complication .
Drug Interactions and Special Considerations
- Monoamine Interactions: It inhibits vesicular monoamine storage, counteracting reserpine and MAO inhibitor effects .
- Anticholinergic Reversal : Benztropine reduces this compound’s antiavoidance effects, highlighting central anticholinergic interactions .
Biological Activity
Chlorprothixene is a thioxanthene derivative primarily used as an antipsychotic medication. Its pharmacological profile and biological activity have garnered attention due to its therapeutic effects and associated risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and the outcomes of recent studies.
This compound exhibits its biological effects primarily through:
- Dopamine Receptor Blockade : It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is pivotal in its antipsychotic effects. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .
- Hormonal Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, influencing various physiological processes, including metabolism and body temperature regulation .
- Sedative Properties : this compound also has sedative effects, which can be beneficial in treating anxiety and agitation associated with psychiatric disorders .
Clinical Applications
This compound is primarily indicated for:
- Treatment of schizophrenia and other psychotic disorders.
- Management of anxiety and agitation in various clinical settings.
- Off-label use for sedative-hypnotic purposes at low doses.
Case Studies and Research Findings
Recent studies have highlighted both the therapeutic benefits and risks associated with this compound use.
Cardiometabolic Risks
A significant study conducted in Denmark analyzed the association between this compound use and cardiometabolic events. Key findings include:
- Increased Risk of Diabetes : Low-dose this compound was linked to a higher risk of developing diabetes compared to low-dose quetiapine, with an intention-to-treat hazard ratio (HR) of 1.16 (95% CI: 1.08–1.25). This risk intensified during treatment (as-treated HR: 1.34; 95% CI: 1.14–1.56) .
- Major Adverse Cardiovascular Events (MACE) : The same study found this compound users had a higher incidence of MACE (HR: 1.12; 95% CI: 1.04–1.21) and strokes (HR: 1.21; 95% CI: 1.06–1.37), although no significant association was found for myocardial infarction or cardiovascular mortality .
Side Effects Profile
This compound shares a side effect profile similar to that of other antipsychotics like chlorpromazine, including:
- Neurological Effects : Potentially life-threatening conditions such as neuroleptic malignant syndrome and tardive dyskinesia have been reported .
- Metabolic Disturbances : The drug's antagonistic action at dopamine receptors is associated with metabolic issues, including impaired glucose metabolism and dyslipidemia .
Comparative Data Table
The following table summarizes key findings related to this compound's biological activity:
Parameter | This compound | Quetiapine |
---|---|---|
Risk of Diabetes | HR: 1.16 (95% CI: 1.08–1.25) | Baseline |
Risk of MACE | HR: 1.12 (95% CI: 1.04–1.21) | Baseline |
Stroke Risk | HR: 1.21 (95% CI: 1.06–1.37) | Baseline |
Cumulative Dose Risk | OR for diabetes ≥6000 mg: 1.15-1.63 | N/A |
Common Side Effects | Neuroleptic malignant syndrome, metabolic disturbances | Similar profile |
Q & A
Basic Research Questions
Q. How can researchers determine the receptor-binding profile of chlorprothixene experimentally?
Methodological Answer: this compound’s receptor-binding affinities (Ki values) are quantified using radioligand displacement assays. For example, dopamine (D1, D2, D3, D5), histamine (H1), and serotonin (5-HT2, 5-HT6, 5-HT7) receptors are tested by incubating this compound with cell membranes expressing these receptors and labeled ligands (e.g., [³H]-spiperone for D2). Ki values are calculated using the Cheng-Prusoff equation to account for ligand concentration and IC50 values. Notably, this compound exhibits nanomolar affinity for D2 (2.96 nM) and 5-HT6 (3 nM) receptors, making it a potent multi-target antagonist .
Q. What analytical methods are commonly used to quantify this compound in pharmaceutical or biological samples?
Methodological Answer: UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC) are standard methods. For spectrophotometry, charge-transfer (CT) complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 460 nm provides linear detection ranges validated per ICH Q2(R1) guidelines. HPLC with ultraviolet or amperometric detection is preferred for plasma monitoring, offering specificity for distinguishing this compound from its sulfoxide metabolite .
Q. How can the cis(Z)- and trans(E)-isomers of this compound be separated and characterized?
Methodological Answer: Isomer separation employs calixarene- or resorcinarene-bonded HPLC columns, exploiting differences in steric and electronic interactions. Computational tools like molecular dynamics (MD) simulations in aqueous solutions reveal structural differences: the cis(Z)-isomer’s side chain adopts a conformation enabling stronger dopamine receptor interactions, while the trans(E)-isomer’s electrostatic potential near the chlorine atom is reduced, correlating with lower activity .
Advanced Research Questions
Q. How can contradictory Ki values for this compound’s receptor interactions across studies be resolved?
Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, ligand concentration). To resolve them:
- Standardize protocols using recombinantly expressed receptors (e.g., HEK-293 for human receptors).
- Validate results with orthogonal methods (e.g., functional cAMP assays for D1/D5).
- Use meta-analysis to compare datasets, adjusting for variables like temperature/pH. Evidence shows D2 Ki ranges from 2.96 nM (HEK-293) to 9.4 nM (COS-7), highlighting system-dependent variability .
Q. What computational approaches predict this compound’s pharmacological activity based on its structure?
Methodological Answer: Molecular docking and MD simulations model this compound’s interaction with targets like D2 and 5-HT6. For example, cis(Z)-chlorprothixene’s side-chain orientation in D2’s hydrophobic pocket enhances binding, while quantum mechanical calculations explain its higher electrostatic potential near the chlorine atom compared to the trans(E)-isomer. Machine learning tools (e.g., PTS) further predict off-target effects, such as H1 receptor antagonism .
Q. How does this compound induce apoptosis and autophagy in acute myeloid leukemia (AML) cells?
Methodological Answer: this compound reduces oncofusion proteins (e.g., PML-RARα) via proteasomal degradation, activating apoptosis (caspase-3 cleavage) and autophagy (LC3-II accumulation). Experimental validation includes:
- RNA-seq to identify perturbed pathways (e.g., cell cycle, oxidative stress).
- Xenograft models to assess tumor growth inhibition.
- Pharmacodynamic studies measuring BAX/BCL-2 ratios and autophagic flux .
Q. What strategies optimize this compound’s synthesis for high-purity research applications?
Methodological Answer: Key steps include:
- Cyclization of 2-(4-chlorophenylthio)benzoic acid with PCl5/AlCl3 to form 2-chlorothioxantone.
- Side-chain introduction via Grignard reaction, followed by dimethylamine addition.
- Purification via recrystallization (melting point: 97–98°C) and HPLC to separate isomers. Purity (>98%) is confirmed by GC and NMR .
Q. How do drug-drug interactions (DDIs) between this compound and lithium/opioids influence experimental design?
Methodological Answer: In vivo studies should:
- Monitor lithium plasma levels (risk of toxicity) using atomic absorption spectroscopy.
- Reduce opioid doses by 50% to avoid synergistic sedation.
- Use electroencephalography (EEG) to detect seizure risks with tramadol co-administration.
- Include aged rodent models to assess delirium risks from cholinergic interactions .
Q. Methodological Notes
Properties
IUPAC Name |
3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859205 | |
Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.66e-04 g/L | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4695-61-8, 113-59-7 | |
Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
97.5 °C | |
Record name | Chlorprothixene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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